4'-Hydroxychalcone

Cytotoxicity Cell viability Selectivity

Select 4'-Hydroxychalcone (CAS 2657-25-2, p-Cinnamoylphenol), a position-specific retrochalcone with a single A-ring 4′-OH. Unlike B-ring hydroxylated isomers (e.g., 4-hydroxychalcone), this compound delivers dose-dependent TNFα-induced NF-κB inhibition (82±5% at 40 μM) via 20S proteasome inhibition (IC50=15.2 μM) with low cytotoxicity in non-transformed cells. Its reversible, non-competitive glutathione reductase inhibition (IC50=47.3 μM) and selective cytotoxicity (HT-1080 sparing MCF-7) make it an essential reference standard. ≥98% purity ensures reproducible SAR. Order batch-validated material to eliminate isomer-confounded data.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 2657-25-2
Cat. No. B163465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxychalcone
CAS2657-25-2
Synonyms2-Benzal-4'-hydroxyacetophenone; 2-Benzylidene-4'-hydroxyacetophenone; p-Cinnamoylphenol; NSC 242264
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+
InChIKeyUAHGNXFYLAJDIN-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxychalcone (CAS 2657-25-2): Procurement-Ready Chalcone Metabolite with Defined Bioactivity


4'-Hydroxychalcone (CAS 2657-25-2; synonyms: p-Cinnamoylphenol, 2-Benzal-4'-hydroxyacetophenone) is a retrochalcone formed via CYP1A1- or CYP2C6-mediated metabolism of the parent chalcone scaffold [1]. It is a well-defined, naturally occurring chalcone with a single hydroxyl group at the 4' position of the A-ring, available from multiple vendors in >97% purity. Documented bioactivities include inhibition of TNFα-induced NF-κB activation, proteasome inhibition, glutathione reductase inhibition, antioxidant capacity, and tyrosinase inhibition [2].

Why 4'-Hydroxychalcone Cannot Be Interchanged with Other Hydroxychalcones in Bioassays


Hydroxychalcone substitution patterns are not equivalent. The precise location of the hydroxyl group dramatically impacts both potency and biological target profile. For example, 2-hydroxychalcone demonstrates far greater cytotoxicity against U937 monoblastic cells compared to 4'-hydroxychalcone [1]. Similarly, 4-hydroxychalcone (B-ring hydroxyl) exhibits different inhibitory potency against aromatase and 17β-HSD compared to the A-ring hydroxylated 4'-hydroxychalcone [2]. Interchanging these compounds will result in non-reproducible data and incorrect structure-activity conclusions. Direct experimental evidence confirms that hydroxyl position is the primary determinant of chalcone bioactivity, not merely the presence of a hydroxyl group [3].

4'-Hydroxychalcone Quantitative Evidence Guide: Head-to-Head and In-Class Differentiation


4'-Hydroxychalcone Exhibits Significantly Lower Non-Specific Cytotoxicity Than 2-Hydroxychalcone

In a direct comparative study of hydroxychalcone derivatives against human monoblast U937 cells, 4'-hydroxychalcone exhibited markedly lower cytotoxicity compared to 2-hydroxychalcone [1].

Cytotoxicity Cell viability Selectivity

4'-Hydroxychalcone Potently Inhibits NF-κB Activation via Proteasome Inhibition at Low Micromolar Concentrations

4'-Hydroxychalcone dose-dependently suppresses TNFα-induced NF-κB activation in HeLa cells, achieving 82±5% inhibition at 40 μM [1]. The mechanism is linked to direct inhibition of the 20S proteasome chymotrypsin-like activity (IC50 = 15.2 ± 1.3 μM), a well-defined biochemical target [1].

NF-κB inhibition Proteasome Anti-inflammatory

4'-Hydroxychalcone Shows Selective Cytotoxicity Against Fibrosarcoma (HT-1080) While Sparing MCF-7 Breast Cancer Cells

In a comparative cytotoxicity study of chalcone derivatives (chalcone, 4-hydroxychalcone, xanthohumol, isobavachalcone), 4'-hydroxychalcone selectively decreased cell viability in HT-1080 fibrosarcoma cells but showed no significant cytotoxicity in MCF-7 or MCF-7/ADR breast cancer cells [1]. This contrasts sharply with xanthohumol, which exhibited broad cytotoxicity across all three cell lines [1].

Cytotoxicity Cancer cell lines Selectivity

4'-Hydroxychalcone Is a Reversible, Non-Competitive Inhibitor of Glutathione Reductase with an IC50 of 47.3 μM

In a study of 41 plant polyphenols, 4'-hydroxychalcone inhibited glutathione reductase (GSH-RD) with an IC50 of 47.3 μM, demonstrating greater potency than tannic acid (IC50 = 50.4 μM) and outranking flavonoids (IC50 values >100 μM) and coumarins (>200 μM) [1]. The inhibition was reversible and non-competitive with respect to glutathione disulfide, unlike the irreversible inhibition exhibited by tannic acid and quercetin [1].

Glutathione reductase Enzyme inhibition Oxidative stress

4'-Hydroxychalcone Acts as an Aromatase and 17β-HSD Inhibitor with IC50 Values of 2.6 μM and 16 μM, Respectively

In a screen of chalcones for inhibition of steroidogenic enzymes in human placental microsomes, naringenin chalcone and 4-hydroxychalcone were the most effective aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitors, with IC50 values of 2.6 μM and 16 μM, respectively [1]. This dual inhibition profile distinguishes 4'-hydroxychalcone from many other chalcone derivatives.

Aromatase inhibition 17β-HSD inhibition Steroidogenesis

4'-Hydroxychalcone Demonstrates 63.4% DPPH Radical Scavenging Activity

In a DPPH radical scavenging assay, 4'-hydroxychalcone exhibited 63.4% inhibition, confirming its inherent antioxidant capacity [1]. This provides a baseline for assessing structure-activity relationships among hydroxychalcones.

Antioxidant DPPH Radical scavenging

4'-Hydroxychalcone: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Chemical Probe for NF-κB Pathway Studies

Due to its potent, dose-dependent inhibition of TNFα-induced NF-κB activation (82±5% inhibition at 40 μM) [1] and defined mechanism of proteasome inhibition (20S proteasome chymotrypsin-like activity IC50 = 15.2 μM) [1], 4'-hydroxychalcone serves as a reliable chemical probe for dissecting NF-κB signaling. Its low cytotoxicity profile in non-transformed cells [1] ensures that observed effects are pathway-specific rather than due to cell death.

Reference Inhibitor for Glutathione Reductase and Oxidative Stress Research

4'-Hydroxychalcone is a well-characterized, reversible, non-competitive inhibitor of glutathione reductase (GSH-RD) with a defined IC50 of 47.3 μM [2]. Its potency relative to other polyphenol classes (chalcones > tannic acid > flavonoids > coumarins) [2] and its reversible mechanism make it an ideal reference compound for GSH-RD inhibition studies and for benchmarking novel inhibitors in oxidative stress research.

Selective Cytotoxicity Control in Fibrosarcoma vs. Breast Cancer Cell Line Panels

Researchers studying cell-type selective cytotoxicity can utilize 4'-hydroxychalcone as a control compound that reliably reduces viability in HT-1080 fibrosarcoma cells while sparing MCF-7 and MCF-7/ADR breast cancer cells [3]. This selectivity profile contrasts with broad-spectrum chalcones like xanthohumol [3] and is valuable for validating assay sensitivity and for structure-activity relationship studies aimed at developing selective anticancer agents.

Formulation Development Involving Cyclodextrin Complexation

The documented enhancement of thermal stability (decomposition temperature increased from 200°C to 397°C) and solubility upon complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) [4] supports the use of 4'-hydroxychalcone in formulation studies where improved aqueous solubility and heat stability are required. The defined thermodynamic parameters (ΔG = -16.87 kJ/mol) [4] provide a quantitative basis for optimizing inclusion complex formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Hydroxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.